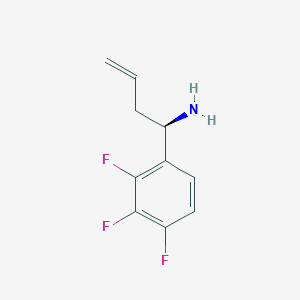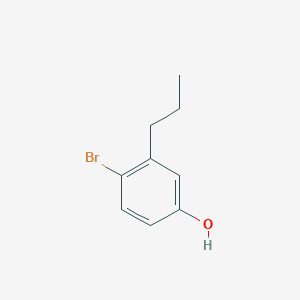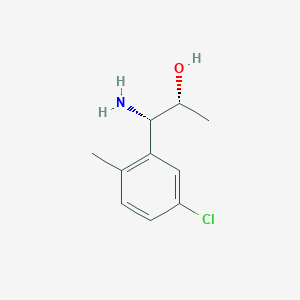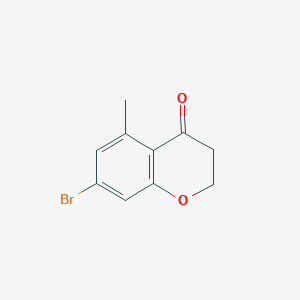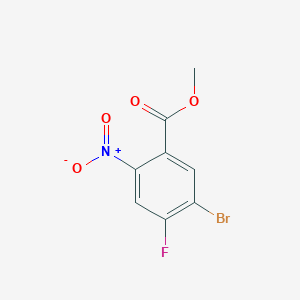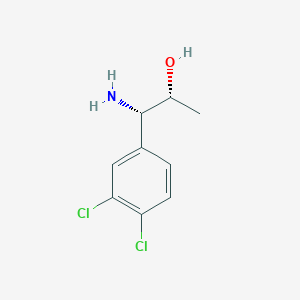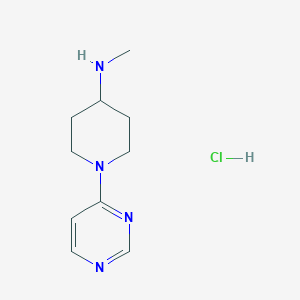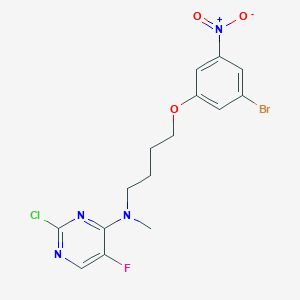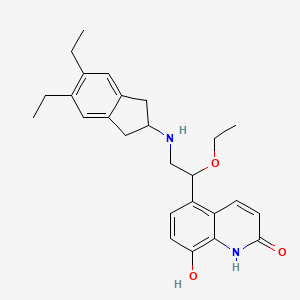![molecular formula C17H25NO3S B13043452 Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound with the molecular formula C16H23NO3S It is known for its unique spiro structure, which includes a piperidine ring fused to a thieno[2,3-C]pyran system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate
- Tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylate
Uniqueness
Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is unique due to its specific spiro structure and the presence of a tert-butyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C17H25NO3S |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
tert-butyl 5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3 |
Clave InChI |
DRNOJQCXQYJCTI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
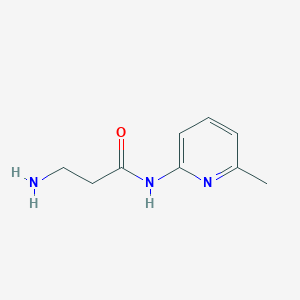
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
